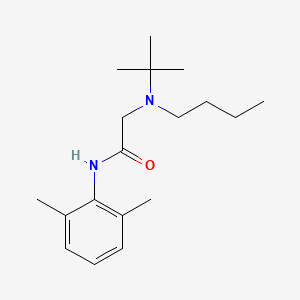
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes both butyl and tert-butyl groups attached to a glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)~2~). This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide may involve large-scale synthesis using the aforementioned methods, with optimizations for cost-effectiveness and efficiency. The use of recyclable catalysts and environmentally friendly conditions is often prioritized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 2,4-Dimethyl-6-tert-butylphenol
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
Uniqueness
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is unique due to its specific combination of butyl and tert-butyl groups attached to a glycinamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
55077-39-9 |
|---|---|
Formule moléculaire |
C18H30N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-[butyl(tert-butyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H30N2O/c1-7-8-12-20(18(4,5)6)13-16(21)19-17-14(2)10-9-11-15(17)3/h9-11H,7-8,12-13H2,1-6H3,(H,19,21) |
Clé InChI |
PKMUZLXJZUZPPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC(=O)NC1=C(C=CC=C1C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



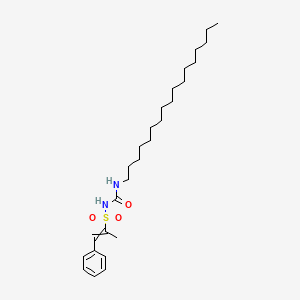
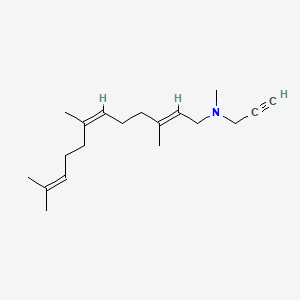

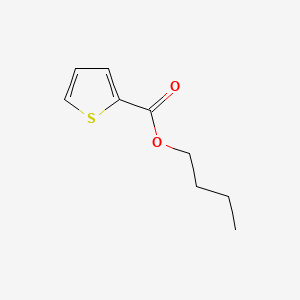
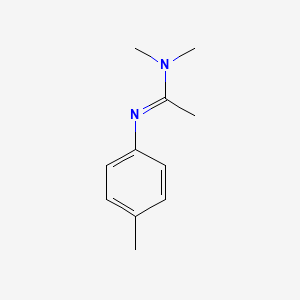
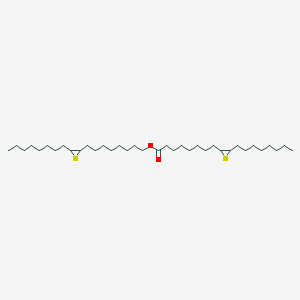
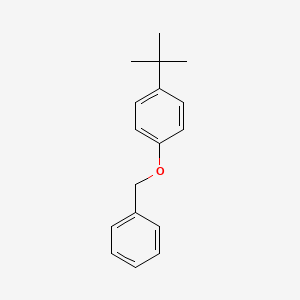

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

